molecular formula C11H5ClF6N2O3S B2937420 1-(8-Chloro-3-(methylsulfonyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)-2,2,2-trifluoroethanone CAS No. 2379918-52-0

1-(8-Chloro-3-(methylsulfonyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)-2,2,2-trifluoroethanone

Cat. No.: B2937420
CAS No.: 2379918-52-0
M. Wt: 394.67
InChI Key: IKULTPYCDNALKN-UHFFFAOYSA-N
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Description

  • The chloro, methylsulfonyl, and trifluoromethyl groups are introduced through substitution reactions.
  • Conditions: These reactions typically involve halogenating agents, sulfonyl chlorides, and trifluoromethylating reagents under controlled temperatures and inert atmospheres.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

  • Scaling up the reactions in batch or continuous flow reactors.
  • Utilizing automated systems for precise control of reaction parameters.
  • Implementing purification techniques such as recrystallization, chromatography, and distillation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(8-Chloro-3-(methylsulfonyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)-2,2,2-trifluoroethanone typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Imidazo[1,5-a]pyridine Core:

    • Starting from a suitable pyridine derivative, the imidazo[1,5-a]pyridine core can be constructed through cyclization reactions involving appropriate reagents and catalysts.
    • Conditions: Cyclocondensation reactions often require acidic or basic conditions and elevated temperatures.

Chemical Reactions Analysis

Types of Reactions: 1-(8-Chloro-3-(methylsulfonyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace the chloro, methylsulfonyl, or trifluoromethyl groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are often used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or Lewis acids for electrophilic substitution.

Major Products:

  • The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce dehalogenated or demethylated derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Acts as a ligand in coordination chemistry to form metal complexes.

Biology and Medicine:

  • Potential applications in drug discovery due to its unique structural features.
  • Investigated for its biological activity, including antimicrobial and anticancer properties.

Industry:

  • Utilized in the development of agrochemicals for pest control.
  • Explored for use in materials science, particularly in the creation of novel polymers and coatings.

Mechanism of Action

The mechanism by which 1-(8-Chloro-3-(methylsulfonyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)-2,2,2-trifluoroethanone exerts its effects depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. The trifluoromethyl and methylsulfonyl groups can enhance its binding affinity and specificity, leading to potent biological effects.

Comparison with Similar Compounds

  • 1-(8-Chloro-3-(methylsulfonyl)imidazo[1,5-a]pyridin-1-yl)-2,2,2-trifluoroethanone
  • 1-(6-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)-2,2,2-trifluoroethanone

Uniqueness:

  • The presence of both the chloro and trifluoromethyl groups in 1-(8-Chloro-3-(methylsulfonyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)-2,2,2-trifluoroethanone provides a unique combination of electronic and steric properties, making it distinct from other similar compounds.
  • Its specific substitution pattern can lead to different reactivity and biological activity profiles, offering unique advantages in various applications.

This compound’s versatility and potential make it a valuable subject of study in multiple scientific disciplines.

Properties

IUPAC Name

1-[8-chloro-3-methylsulfonyl-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClF6N2O3S/c1-24(22,23)9-19-6(8(21)11(16,17)18)7-5(12)2-4(3-20(7)9)10(13,14)15/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKULTPYCDNALKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC(=C2N1C=C(C=C2Cl)C(F)(F)F)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClF6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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